![molecular formula C24H21ClN4O3S B2503180 6-amino-4-(4-clorofenil)-5-ciano-2-{[(3-ciano-4,6-dimetilpiridin-2-il)sulfanyl]metil}-4H-piran-3-carboxilato de etilo CAS No. 339163-84-7](/img/structure/B2503180.png)
6-amino-4-(4-clorofenil)-5-ciano-2-{[(3-ciano-4,6-dimetilpiridin-2-il)sulfanyl]metil}-4H-piran-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a derivative of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates. These compounds can be transformed into various heterocyclic structures when treated with different nucleophilic reagents, leading to a diverse range of potential applications in chemical synthesis and possibly pharmacology .
Synthesis Analysis
The synthesis of related ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates involves a three-component reaction using ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes. This process is catalyzed by K2CO3 and occurs in a water solvent, yielding good product yields. The method demonstrates an efficient and multifunctional approach to synthesizing these compounds .
Molecular Structure Analysis
The molecular structure of a closely related compound, ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, has been elucidated using single-crystal X-ray structural analysis. The pyran ring adopts a flattened-boat conformation, and the phenyl group is nearly perpendicular to the pyran ring, indicating a significant degree of rigidity in the molecular structure .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates exhibit reactivity with various nucleophilic reagents, leading to the formation of different heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. This reactivity suggests that the compound may also undergo similar transformations, which could be exploited in synthetic chemistry for the creation of novel molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate are not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods such as IR and NMR. These techniques provide insights into the functional groups present and the overall molecular architecture. Additionally, single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's reactivity and potential intermolecular interactions .
Aplicaciones Científicas De Investigación
- STK747558 ha mostrado ser un agente anticancerígeno prometedor. Los investigadores han estudiado sus efectos en las líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de la apoptosis. Se necesitan estudios adicionales para comprender sus mecanismos precisos y evaluar su eficacia in vivo .
- STK747558 contiene una parte indol, que es un sistema heterocíclico significativo que se encuentra en productos naturales y fármacos. Los indoles juegan papeles esenciales en la biología celular y presentan diversas propiedades biológicas. Investigar la síntesis y las aplicaciones de los derivados del indol, incluyendo STK747558, es un área activa de investigación .
- El carbonato de tert-butil(3-ciano-4,6-dimetilpiridin-2-il) (un derivado de STK747558) se ha utilizado como un reactivo quimioselectivo para la tert-butoxicarbonilación de aminas aromáticas y alifáticas. Este reactivo verde y reciclable ofrece ventajas sintéticas en química orgánica .
- Más allá de su potencial anticancerígeno, STK747558 puede tener otras actividades biológicas. Los investigadores han explorado sus efectos en los microbios, las vías de señalización celular y las posibles aplicaciones terapéuticas en varios trastornos. Estas investigaciones tienen como objetivo descubrir usos adicionales para este compuesto .
- STK747558 sirve como un andamiaje valioso para el desarrollo de fármacos. Los químicos medicinales pueden modificar su estructura para optimizar la farmacocinética, mejorar la selectividad y aumentar la biodisponibilidad. El diseño racional y los estudios de relación estructura-actividad son cruciales para el avance de los candidatos a fármacos basados en STK747558 .
- La parte indol en STK747558 recuerda al ácido indol-3-acético (AIA), una hormona vegetal producida a partir del triptófano. Investigar las analogías entre STK747558 y AIA podría revelar nuevas aplicaciones en biología vegetal, regulación del crecimiento y protección de cultivos .
Potencial Anticancerígeno
Derivados del Indol y Alcaloides
Reactivo Quimioselectivo para Aminas
Actividad Biológica Más Allá del Cáncer
Desarrollo de Fármacos y Optimización de Moléculas Líderes
Análogos de Hormonas Vegetales
En resumen, STK747558 es prometedor en la investigación del cáncer, la síntesis orgánica y las posibles aplicaciones más allá de la oncología. Su estructura única y sus propiedades biológicas lo convierten en un compuesto intrigante para una mayor exploración. Los investigadores continúan desentrañando su potencial completo y descubriendo nuevas aplicaciones en diversos dominios científicos . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMRLPPLMJIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

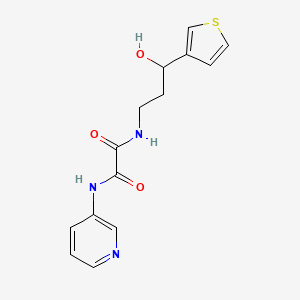
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)
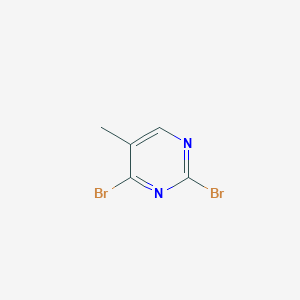
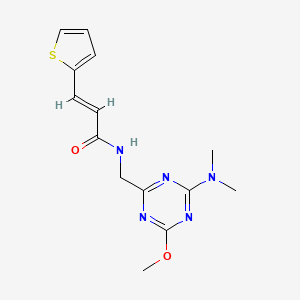


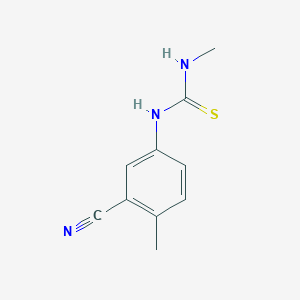
![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
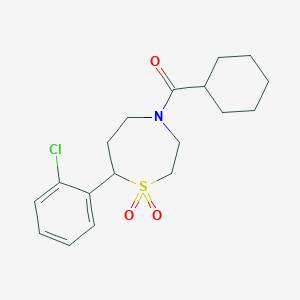
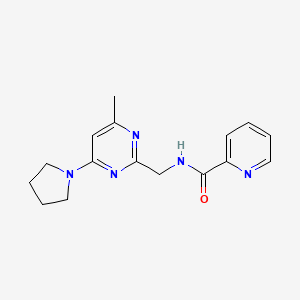
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)